![molecular formula C11H12N2 B1319426 N-Benzyl-3-cyanoazetidine CAS No. 94985-26-9](/img/structure/B1319426.png)
N-Benzyl-3-cyanoazetidine
Overview
Description
N-Benzyl-3-cyanoazetidine is a synthetic compound with the CAS Number: 94985-26-9 . It has a molecular weight of 172.23 and a linear formula of C11H12N2 .
Molecular Structure Analysis
The molecular structure of N-Benzyl-3-cyanoazetidine consists of 11 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact structure would require more detailed spectroscopic analysis.Chemical Reactions Analysis
While specific chemical reactions involving N-Benzyl-3-cyanoazetidine are not available, similar compounds have been involved in various reactions . For instance, a free radical reaction pathway initiated by AIBN was used to construct the benzylic sp3 C–SCN bond .Physical And Chemical Properties Analysis
N-Benzyl-3-cyanoazetidine has a boiling point of 296℃, a density of 1.11, and a flash point of 126℃ . It is recommended to be stored at a temperature between 2-8°C .Scientific Research Applications
Synthesis Enhancement
N-Benzyl-3-cyanoazetidine is a key component in the synthesis of various compounds. A study by (He et al., 2016) demonstrates an efficient synthesis method for benzazetidines, a rarely explored compound in N-heterocyclic chemistry, through palladium-catalyzed intramolecular C−H amination of N-benzyl picolinamides.
Catalysis and Biological Activity
In the field of medicinal chemistry, N-Benzyl-3-cyanoazetidine plays a role in the development of inhibitors for various enzymes. Research by (Falgueyret et al., 2001) identified compounds with a 1-cyanoazetidine ring as potent and reversible inhibitors of cathepsins K and L.
Antibacterial Applications
N-Benzyl-3-cyanoazetidine is used in synthesizing novel antibiotics. A study by (Ikee et al., 2008) shows the synthesis of fluoroquinolones, where N-Benzyl-3-bromoazetidine derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
Diverse Chemical Syntheses
The compound has been used in various other chemical syntheses, such as the synthesis of benzoxazolones and 2-aryl-1,3-oxazinane derivatives. Studies like those by (Ram & Soni, 2013) and (Okimoto et al., 2012) highlight its utility in creating compounds with various biological activities.
Safety and Hazards
properties
IUPAC Name |
1-benzylazetidine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWARBUNVUNGRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60600247 | |
Record name | 1-Benzylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-3-cyanoazetidine | |
CAS RN |
94985-26-9 | |
Record name | 1-Benzylazetidine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60600247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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